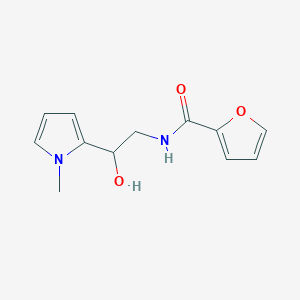

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)furan-2-carboxamide

Descripción

Propiedades

IUPAC Name |

N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-14-6-2-4-9(14)10(15)8-13-12(16)11-5-3-7-17-11/h2-7,10,15H,8H2,1H3,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCQHIWFNYXNYNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C2=CC=CO2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

Attachment of the Hydroxyethyl Group: The hydroxyethyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a hydroxyethyl group.

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a 1,4-dicarbonyl compound.

Coupling of the Furan and Pyrrole Rings: The final step involves coupling the furan and pyrrole rings through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of a carbonyl group.

Reduction: Reduction reactions can target the carbonyl groups in the furan ring, converting them to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amide nitrogen or the hydroxyethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO₄ (potassium permanganate).

Reduction: Reducing agents such as NaBH₄ (sodium borohydride) or LiAlH₄ (lithium aluminium hydride) are typically used.

Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted amides or ethers.

Aplicaciones Científicas De Investigación

Chemistry

In organic synthesis, N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)furan-2-carboxamide can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure allows it to interact with proteins, nucleic acids, and other biomolecules, making it a useful tool in biochemical assays.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery programs aimed at treating diseases such as cancer, infections, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mecanismo De Acción

The mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The hydroxyethyl group can form hydrogen bonds, while the furan and pyrrole rings can participate in π-π interactions and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

N-(2-hydroxyethyl)furan-2-carboxamide: Lacks the pyrrole ring, making it less versatile in terms of biological interactions.

N-(2-hydroxy-2-(1H-pyrrol-2-yl)ethyl)furan-2-carboxamide: Similar structure but without the methyl group on the pyrrole ring, which can affect its reactivity and interactions.

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide: Contains a benzene ring instead of a furan ring, which can alter its chemical properties and biological activity.

Uniqueness

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)furan-2-carboxamide is unique due to the combination of the furan and pyrrole rings, along with the hydroxyethyl group. This combination provides a versatile scaffold for chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research and industry.

Actividad Biológica

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of neurological and antimicrobial applications. This article synthesizes available research findings, including structure-activity relationships, pharmacological profiles, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₆N₂O₃ |

| Molecular Weight | 284.31 g/mol |

| CAS Number | 1396765-84-6 |

| SMILES Notation | Cn1cccc1C(O)CNC(=O)c1cc2ccccc2o1 |

These properties indicate that the compound contains both furan and pyrrole moieties, which are often associated with various biological activities.

1. Neuropharmacological Effects

Research has indicated that compounds containing pyrrole structures can act as positive allosteric modulators of NMDA receptors, which are crucial for synaptic plasticity and memory function. Specifically, this compound may enhance the activity of GluN2C and GluN2D subtypes of NMDA receptors. In vitro studies have shown that such compounds can significantly increase receptor response, suggesting potential therapeutic applications in treating cognitive deficits associated with various neurological disorders .

2. Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Preliminary studies have indicated that related compounds exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria. For instance, derivatives with similar furan and pyrrole structures have shown minimum inhibitory concentrations (MICs) in the range of 20–70 µM against strains like Staphylococcus aureus and Escherichia coli .

Case Study 1: NMDA Receptor Modulation

A study focusing on NMDA receptor modulation demonstrated that derivatives of this compound exhibited improved potency compared to earlier prototypes. The concentration-response curves indicated a significant increase in receptor activity at specific concentrations, highlighting the importance of structural modifications in enhancing biological activity .

Case Study 2: Antibacterial Efficacy

In another investigation, a series of furan-based compounds were synthesized and tested for antibacterial efficacy. The results revealed that certain derivatives showed promising activity against multi-drug resistant strains, with some exhibiting MIC values lower than traditional antibiotics like ceftriaxone. This suggests that the furan-pyrrole framework may be a valuable scaffold for developing new antimicrobial agents .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be understood through its structure-activity relationships:

- Pyrrole Substitution : The presence of the pyrrole ring is crucial for enhancing NMDA receptor modulation.

- Hydroxyl Group : The hydroxyl group at the ethyl position may contribute to improved solubility and bioavailability.

- Furan Moiety : The furan component is essential for maintaining antibacterial properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.